molecular formula C16H33NO6Si B3175939 N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane CAS No. 96132-98-8

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane

Cat. No. B3175939
CAS RN: 96132-98-8
M. Wt: 363.52 g/mol
InChI Key: AKCXOKXVIWTINO-UHFFFAOYSA-N
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Description

“N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane” is a type of siloxane macromonomer. It contains a polymerizable group such as methacrylate, acrylate, or vinyl on the alpha or omega terminus of a polydimethylsiloxane . It is often used to improve oxygen permeability, release, emollient, or low-temperature properties associated with silicones .


Synthesis Analysis

The synthesis of this compound involves the copolymerization of silicone macromonomers with monomers such as methyl methacrylate (MMA), hydroxyethylmethacrylate (HEMA), or dimethylacrylamide (DMA) . The process of “living” anionic ring opening polymerization (AROP) is often used, which has been dedicated to forming block polymers .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a polydimethylsiloxane backbone with a polymerizable group such as methacrylate, acrylate, or vinyl on the alpha or omega terminus . The molecular weight is typically less than 5000 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the copolymerization of silicone macromonomers with other monomers . If the polysiloxane domain is too large, molecular phase separation can occur, reducing mechanical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. It has a high pendant siloxane content, but few trimethylsiloxy terminating groups . This compound is often used in applications where a greater degree of hydrophilicity is required than can be obtained from linear polysiloxanes and polysiloxane block polymers .

Future Directions

The future directions for this compound involve further increasing the properties generally associated with silicones without sacrificing mechanical properties and without forming microdomains of polysiloxanes, which can compromise both optical and mechanical properties . This includes the development of new dual functional macromers, with both asymmetric and symmetric structures .

properties

IUPAC Name

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO6Si/c1-6-21-24(22-7-2,23-8-3)11-9-10-17-12-15(18)13-20-16(19)14(4)5/h15,17-18H,4,6-13H2,1-3,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCXOKXVIWTINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCC(COC(=O)C(=C)C)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96132-98-8
Record name N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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